molecular formula C10H14O2 B14840218 3-Isopropoxy-4-methylphenol

3-Isopropoxy-4-methylphenol

Cat. No.: B14840218
M. Wt: 166.22 g/mol
InChI Key: OFHZTMKUWYFJBM-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-methylphenol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, characterized by the presence of an isopropoxy group and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-4-methylphenol typically involves the reaction of m-cresol with isopropyl halides in the presence of a base. One common method includes the use of potassium carbonate as a base and isopropyl bromide as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-Isopropoxy-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Research has explored its potential as an active ingredient in pharmaceutical formulations.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-methylphenol involves its interaction with cellular components, leading to the disruption of microbial cell membranes. This results in the inhibition of microbial growth and proliferation. The compound targets specific enzymes and proteins within the microbial cells, leading to their inactivation and eventual cell death.

Comparison with Similar Compounds

  • 4-Isopropyl-3-methylphenol
  • 3-Methyl-4-isopropylphenol
  • 4-Isopropoxy-2-methylphenol

Comparison: 3-Isopropoxy-4-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-methyl-3-propan-2-yloxyphenol

InChI

InChI=1S/C10H14O2/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7,11H,1-3H3

InChI Key

OFHZTMKUWYFJBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)OC(C)C

Origin of Product

United States

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